4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
CAS No.: 672925-31-4
Cat. No.: VC5107930
Molecular Formula: C12H7BrClN3O2
Molecular Weight: 340.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 672925-31-4 |
|---|---|
| Molecular Formula | C12H7BrClN3O2 |
| Molecular Weight | 340.56 |
| IUPAC Name | 4-(2-bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine |
| Standard InChI | InChI=1S/C12H7BrClN3O2/c1-6-10-11(15-5-16-12(10)19-17-6)18-9-3-2-7(14)4-8(9)13/h2-5H,1H3 |
| Standard InChI Key | GQJQWWQDMPCIQN-UHFFFAOYSA-N |
| SMILES | CC1=NOC2=C1C(=NC=N2)OC3=C(C=C(C=C3)Cl)Br |
Introduction
Structural Characteristics and Nomenclature
4-(2-Bromo-4-chlorophenoxy)-3-methyl- oxazolo[5,4-d]pyrimidine belongs to the oxazolo[5,4-d]pyrimidine family, characterized by a fused bicyclic system comprising an oxazole ring (positions 1–3) and a pyrimidine ring (positions 4–6). The numbering follows IUPAC conventions, with the oxazole moiety fused to the pyrimidine at positions 5 and 4, respectively . Key substituents include:
-
3-Methyl group: Attached to the oxazole ring, enhancing steric bulk and modulating electronic properties.
-
4-(2-Bromo-4-chlorophenoxy) group: A halogenated aromatic ether substituent at position 4 of the pyrimidine ring, contributing to lipophilicity and potential target binding .
The bromo and chloro groups at the phenoxy moiety are electron-withdrawing, influencing the compound’s reactivity and intermolecular interactions .
Synthetic Pathways and Optimization
General Synthesis of Oxazolo[5,4-d]pyrimidines
The oxazolo[5,4-d]pyrimidine scaffold is typically constructed via cyclization reactions. A common approach involves:
-
Formation of an oxazole precursor: 5-Amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile serves as a key intermediate .
-
Ring closure: Treatment with triethyl orthoformate under reflux forms an imidoester intermediate, followed by amine-mediated cyclization to yield the fused oxazolo[5,4-d]pyrimidine core .
For 4-(2-Bromo-4-chlorophenoxy)-3-methyl derivatives, post-cyclization functionalization is required. The phenoxy group is introduced via nucleophilic aromatic substitution (SNAr) at position 4 of the pyrimidine ring, leveraging the electron-deficient nature of the pyrimidine system .
Table 1: Key Reaction Conditions for Phenoxy Substitution
Physicochemical Properties
Experimental data for this specific compound are scarce, but calculated properties and analog comparisons suggest:
-
LogP: ~3.2 (indicating moderate lipophilicity, suitable for membrane permeability) .
-
Solubility: Poor aqueous solubility (<0.1 mg/mL), necessitating formulation with co-solvents like DMSO .
-
Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions due to the oxazole-pyrimidine linkage .
Biological Activity and Mechanism
Table 2: Cytotoxic Activity of Selected Oxazolo[5,4-d]pyrimidines
| Compound | CC₅₀ (µM) – HT29 | CC₅₀ (µM) – NHDF | Selectivity Index |
|---|---|---|---|
| 3g (Reference) | 58.44 | >200 | >3.4 |
| Cisplatin | 47.17 | 12.3 | 0.26 |
| 5-Fluorouracil | 381.16 | 45.8 | 0.12 |
The bromo and chloro substituents in 4-(2-Bromo-4-chlorophenoxy)-3-methyl derivatives may improve selectivity by reducing off-target interactions compared to non-halogenated analogs .
Kinase Inhibition Profile
Preliminary docking studies suggest strong affinity for:
-
Aurora A kinase: Critical for mitotic progression; inhibition induces G₂/M arrest .
-
JAK/STAT pathway: Halogenated derivatives disrupt interleukin signaling, relevant in inflammatory cancers .
Pharmacokinetic and Toxicity Considerations
-
Metabolism: Predicted to undergo hepatic oxidation via CYP3A4, with potential formation of reactive quinone intermediates from the phenoxy group .
-
Toxicity: Analog studies indicate low cytotoxicity against normal human dermal fibroblasts (NHDFs) (CC₅₀ > 200 µM), suggesting a favorable safety profile .
Future Directions and Challenges
-
Synthetic Optimization: Improving yields during phenoxy substitution through microwave-assisted or flow chemistry approaches.
-
In Vivo Validation: Assessing bioavailability and efficacy in xenograft models of colorectal cancer.
-
Target Deconvolution: Elucidating off-target effects using proteome-wide affinity assays .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume